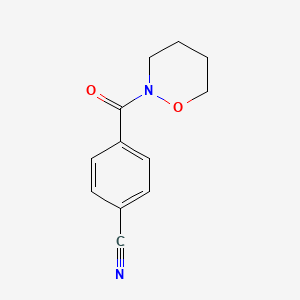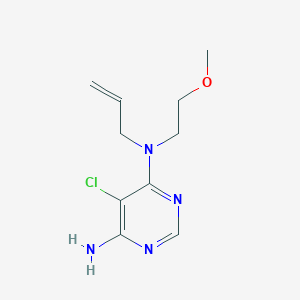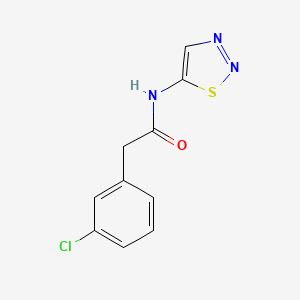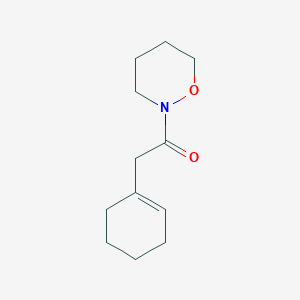
4-(Oxazinane-2-carbonyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Oxazinane-2-carbonyl)benzonitrile, also known as OBCN, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. OBCN is a versatile molecule that can be used as a fluorescent probe, a catalyst, and a building block for the synthesis of other compounds.
作用机制
The mechanism of action of 4-(Oxazinane-2-carbonyl)benzonitrile as a fluorescent probe involves the reaction of 4-(Oxazinane-2-carbonyl)benzonitrile with ROS, which leads to the formation of a highly fluorescent product. The mechanism of action of 4-(Oxazinane-2-carbonyl)benzonitrile as a catalyst involves the activation of the carbonyl group in 4-(Oxazinane-2-carbonyl)benzonitrile, which can then react with other molecules to form new compounds.
Biochemical and Physiological Effects:
4-(Oxazinane-2-carbonyl)benzonitrile has been shown to have low toxicity in cells and animals, making it a promising candidate for biomedical applications. 4-(Oxazinane-2-carbonyl)benzonitrile has been used to monitor the activity of enzymes in living cells, which can provide insights into the biochemical pathways involved in various diseases. 4-(Oxazinane-2-carbonyl)benzonitrile has also been used to detect ROS in cells, which can provide information about oxidative stress and its role in disease progression.
实验室实验的优点和局限性
One of the main advantages of 4-(Oxazinane-2-carbonyl)benzonitrile is its high fluorescence intensity, which allows for sensitive detection of ROS and other molecules in cells and tissues. 4-(Oxazinane-2-carbonyl)benzonitrile is also easy to synthesize and has low toxicity, making it a safe and cost-effective probe for biological imaging. However, one limitation of 4-(Oxazinane-2-carbonyl)benzonitrile is its short excitation wavelength, which can limit its use in deep tissue imaging. In addition, 4-(Oxazinane-2-carbonyl)benzonitrile is sensitive to pH changes, which can affect its fluorescence properties.
未来方向
There are several future directions for research on 4-(Oxazinane-2-carbonyl)benzonitrile. One area of focus is the development of 4-(Oxazinane-2-carbonyl)benzonitrile-based probes for imaging specific biomolecules, such as proteins and nucleic acids. Another area of focus is the optimization of 4-(Oxazinane-2-carbonyl)benzonitrile synthesis methods to increase yield and purity. Finally, there is potential for the development of 4-(Oxazinane-2-carbonyl)benzonitrile-based therapeutics, such as drugs that target ROS or enzymes involved in disease progression.
In conclusion, 4-(Oxazinane-2-carbonyl)benzonitrile is a versatile molecule that has potential applications in various fields, including biological imaging and organic synthesis. The synthesis of 4-(Oxazinane-2-carbonyl)benzonitrile is a multi-step process that yields a high-purity product. 4-(Oxazinane-2-carbonyl)benzonitrile has been extensively studied for its fluorescence properties, which make it an ideal probe for detecting ROS and monitoring enzyme activity in living cells. 4-(Oxazinane-2-carbonyl)benzonitrile has low toxicity and is a safe and cost-effective probe for biological imaging. However, 4-(Oxazinane-2-carbonyl)benzonitrile has limitations, including its short excitation wavelength and sensitivity to pH changes. There are several future directions for research on 4-(Oxazinane-2-carbonyl)benzonitrile, including the development of 4-(Oxazinane-2-carbonyl)benzonitrile-based probes and therapeutics.
合成方法
The synthesis of 4-(Oxazinane-2-carbonyl)benzonitrile involves a multi-step process that begins with the reaction of 2-nitrobenzaldehyde with ethylene glycol to form a nitro alcohol intermediate. This intermediate is then treated with sodium hydride and 2-methyl-2-oxazoline to form 4-(Oxazinane-2-carbonyl)benzonitrile. The yield of this process is around 50%, and the purity of the final product can be increased through recrystallization.
科学研究应用
4-(Oxazinane-2-carbonyl)benzonitrile has been extensively studied for its fluorescence properties, which make it an ideal probe for biological imaging. 4-(Oxazinane-2-carbonyl)benzonitrile has been used to detect reactive oxygen species (ROS) in cells, which are implicated in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. 4-(Oxazinane-2-carbonyl)benzonitrile has also been used to monitor the activity of enzymes in living cells, such as proteases and kinases. In addition to its fluorescence properties, 4-(Oxazinane-2-carbonyl)benzonitrile has been used as a catalyst in organic synthesis reactions, including the synthesis of chiral compounds.
属性
IUPAC Name |
4-(oxazinane-2-carbonyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c13-9-10-3-5-11(6-4-10)12(15)14-7-1-2-8-16-14/h3-6H,1-2,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHOMLMHTPJYPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCON(C1)C(=O)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methyl-5-propan-2-yl-N-[(3,4,5-trimethoxyphenyl)methyl]furan-3-carboxamide](/img/structure/B6623945.png)

![(3-Chlorothiophen-2-yl)-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]methanone](/img/structure/B6623958.png)
![(5-Methylthiophen-3-yl)-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B6623962.png)
![2-cyclopropyl-N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-1H-pyrrole-3-carboxamide](/img/structure/B6623970.png)

![3-methyl-5-[(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]pyridine](/img/structure/B6623995.png)
![5-[(4-chloro-3-fluorophenyl)methylsulfanyl]-1H-1,2,4-triazole](/img/structure/B6623997.png)

![3-chloro-4-hydroxy-5-methoxy-N-[(1-pyridin-2-ylcyclopropyl)methyl]benzamide](/img/structure/B6624018.png)
![2-[(3-cyano-6-methylpyridin-2-yl)-methylamino]-N-(3,5-difluorophenyl)acetamide](/img/structure/B6624024.png)
![5-methyl-N-[[2-methyl-4-(trifluoromethyl)phenyl]methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B6624037.png)
![7-[4-Fluoro-3-(trifluoromethyl)phenoxy]-5-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6624051.png)